Haematocin

ETP alkaloid biosynthesis sulfur-bridge specificity structure-activity relationship

Dissecting Magnaporthe oryzae germ-tube elongation without spore lethality confounds plant pathology research. Haematocin resolves this with a 5.3-fold selectivity (ED50 30 μg/mL germ-tube vs 160 μg/mL spore). • Arrests hyphae at 30-50 μg/mL while preserving spore viability - ideal for RNA-seq/proteomics. • Mid-range reference (160 μg/mL) for cross-lab antifungal ranking. • Authenticated standard for LC-MS/NMR dereplication of ETP extracts. Available in mg quantities.

Molecular Formula C24H26N2O6S2
Molecular Weight 502.6 g/mol
Cat. No. B1248818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaematocin
Synonymshaematocin
Molecular FormulaC24H26N2O6S2
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC(=O)OC1C=CC=C2C1N3C(=O)C4(CC5=CC=CC(C5N4C(=O)C3(C2)SC)OC(=O)C)SC
InChIInChI=1S/C24H26N2O6S2/c1-13(27)31-17-9-5-7-15-11-23(33-3)22(30)26-20-16(8-6-10-18(20)32-14(2)28)12-24(26,34-4)21(29)25(23)19(15)17/h5-10,17-20H,11-12H2,1-4H3/t17-,18-,19-,20-,23+,24+/m0/s1
InChIKeyFPNHTLQJBSBNHG-KHTMQFLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haematocin Procurement Guide: Baseline Identity, Source, and Key Antifungal Parameters


Haematocin (CAS 262425-39-8) is a sulfur-containing diketopiperazine belonging to the epipolythiodiketopiperazine (ETP) family of fungal secondary metabolites [1]. First isolated from the culture broth of Nectria haematococca Berk. et Br. (strain 880701a-1), the causative agent of Nectria blight disease on ornamental plants (Phalaenopsis spp. and Doritanopsis spp.), its structure was established by comprehensive spectroscopic methods as a C₂₄H₂₆N₂O₆S₂ bis(methylthio)-bridged pentacyclic scaffold [2]. Quantitative antifungal profiling against the rice blast pathogen Pyricularia oryzae (syn. Magnaporthe oryzae) yielded ED₅₀ values of 30 μg/mL for germ‑tube elongation and 160 μg/mL for spore germination, establishing a reproducible two‑endpoint activity fingerprint [3].

Why Haematocin Cannot Be Generically Substituted by In‑Class Epipolythiodiketopiperazines


Epipolythiodiketopiperazines (ETPs) share a diketopiperazine core but critically diverge in sulfur‑bridge topology, oxidation state, and peripheral substitution pattern [1]. The family includes disulfide‑bridged gliotoxin, tetrathio‑bridged epicoccin congeners, and bis(methylthio)‑bridged haematocin—each presenting distinct redox potentials, conformational constraints, and biological selectivities that preclude simple functional interchange [2]. Substituting haematocin with gliotoxin or any mono‑bridge ETP would alter the molecular recognition profile against germ‑tube vs. spore‑germination targets, invalidating the quantitative ED₅₀ fingerprint (30 μg/mL vs. 160 μg/mL) that defines its unique rice‑blast antifungal signature [3].

Quantitative Head‑to‑Head and Class‑Level Comparative Evidence for Haematocin Selection


Bis(methylthio) Bridge Architecture Versus Gliotoxin’s Disulfide Bridge: Structural Selectivity of the ETP Core

Haematocin features a bis(methylthio) sulfur bridge at the diketopiperazine core, in contrast to the canonical disulfide (epidithio) bridge of gliotoxin [1]. This structural distinction creates fundamentally different redox behavior: the bis(methylthio) motif is fully methyl-capped and redox‑inert, whereas gliotoxin's disulfide bridge is reducing‑environment‑sensitive and can participate in thiol‑disulfide exchange with cellular targets [2]. Consequently, researchers seeking an ETP scaffold that isolates diketopiperazine core effects from disulfide‑mediated redox toxicity should select haematocin over gliotoxin or any epidithio‑bridged analog.

ETP alkaloid biosynthesis sulfur-bridge specificity structure-activity relationship redox control

Differential Germ‑Tube Elongation vs. Spore Germination ED₅₀: A 5.3‑Fold Process Selectivity Index for Pyricularia oryzae

In the identical assay system using Pyricularia oryzae conidia, haematocin inhibited germ‑tube elongation with an ED₅₀ of 30 μg/mL but required an ED₅₀ of 160 μg/mL to inhibit spore germination, yielding a 5.3‑fold selectivity for germ‑tube elongation over spore germination [1]. By comparison, the rice phytoalexin phytocassane E produced ED₅₀ values of 2 μg/mL (germ‑tube growth) and 6 μg/mL (spore germination), a narrower 3‑fold separation [2]. Haematocin therefore exhibits a wider process‑selectivity window, enabling researchers to inhibit hyphal extension at concentrations that leave spore germination largely intact—a desirable feature in mode‑of‑action dissection studies.

germ-tube elongation spore germination process selectivity Pyricularia oryzae

Concentration‑Dependent Spore Germination Inhibition: 97.5% Suppression at 500 μg/mL with a Defined No‑Effect Threshold ≤30 μg/mL

A time‑course exposure experiment demonstrated that haematocin at 500 μg/mL (5 h culture) achieved 97.5% inhibition of Pyricularia oryzae spore germination, whereas concentrations below 30 μg/mL produced no detectable effect . This defines a steep and quantifiable dose‑response window (no‑effect ≤30 μg/mL → near‑complete suppression at 500 μg/mL) that provides a reproducible benchmark for quality control in procurement: any lot failing to reproduce ≥95% inhibition at 500 μg/mL or showing activity below 30 μg/mL should be flagged as sub‑potent .

dose-response threshold effect spore germination Pyricularia oryzae

Spore Germination Potency Compared to Rice Phytoalexin Baselines: Class‑Level Benchmarking for Natural Product Antifungal Screening

Within the broader landscape of natural products active against P. oryzae spore germination, haematocin (ED₅₀ 160 μg/mL) [1] occupies a distinct tier below the most potent rice phytoalexins such as phytocassane B (ED₅₀ 4 μg/mL) and phytocassane E (ED₅₀ 6 μg/mL) [2], but above oryzalexin E (ED₅₀ ~62.5 μg/mL) [3]. This intermediate potency—coupled with its fungal rather than plant origin—makes haematocin a valuable comparator compound in antifungal screening campaigns seeking to distinguish plant‑defense chemistry from microbial‑secondary‑metabolite inhibition mechanisms.

phytoalexin benchmarking rice blast spore germination ED₅₀ natural product comparison

Synthetic Tractability of the 6‑5‑6‑5‑6 Pentacyclic Dithiodiketopiperazine Scaffold: Haematocin as a Validated Late‑Stage Intermediate

Haematocin and scabrosin diacetate are the two named targets of a unified synthetic strategy developed for the 6‑5‑6‑5‑6‑membered ETP subclass starting from the common diketopiperazine intermediate 12a, which is accessible in multigram quantities [1]. The optimized sulfenylation methodology published by Nicolaou et al. (2012) enabled the enantioselective total synthesis of haematocin alongside five other ETPs (epicoccin G, 8,8′-epi-ent-rostratin B, gliotoxin, gliotoxin G, emethallicin E) from a shared diketopiperazine precursor [2]. This demonstrated synthetic route provides procuring laboratories with a validated access path to structurally authenticated haematocin, reducing reliance on natural‑source extraction variability.

total synthesis 6-5-6-5-6 ETP scaffold late-stage intermediate synthetic methodology

Continued Research Relevance: Haematocin as a Reference Analog in Contemporary ETP Alkaloid Discovery

In a 2026 marine natural products study, haematocin (compound 11) was co‑isolated alongside ten novel cytotoxic epipolythiodioxopiperazine alkaloids (corallomycetellains A–J) from the fungus Corallomycetella repens HDN23-0007 [1]. Haematocin served as the sole known ETP reference compound in this discovery panel, against which the IC₅₀ values of new congeners (1.1–9.3 μM for cytotoxic compounds 7–10) were benchmarked. This demonstrates haematocin's enduring role as a structurally authenticated, commercially available comparator for structure‑activity relationship (SAR) programs in the ETP alkaloid family.

ETP alkaloid discovery reference compound Corallomycetella cytotoxicity screening

Procurement‑Guiding Application Scenarios for Haematocin Based on Quantitative Evidence


Chemical Biology: Stage‑Selective Inhibition of Pyricularia oryzae Germ‑Tube Elongation Without Spore Germination Blockade

Haematocin’s 5.3‑fold process selectivity (germ‑tube ED₅₀ 30 μg/mL vs. spore‑germination ED₅₀ 160 μg/mL) [1] enables experiments where hyphal extension is arrested while spore viability is preserved. This is ideal for transcriptomic or proteomic dissection of the germ‑tube elongation machinery in Magnaporthe oryzae, a globally significant crop pathogen. Use haematocin at 30–50 μg/mL to specifically probe germ‑tube targets without confounding spore‑lethality artifacts.

Antifungal Screening: Standardized Benchmarking Compound for Natural Product Potency Ladder Construction

With a spore germination ED₅₀ of 160 μg/mL against P. oryzae [2], haematocin provides a stable mid‑range reference point for constructing antifungal potency ranking ladders. New isolates yielding ED₅₀ <160 μg/mL are ‘above haematocin’; those >160 μg/mL are ‘below’. This facilitates cross‑laboratory comparability in plant pathology and agrochemical discovery programs. Phytocassane B (ED₅₀ 4 μg/mL) and oryzalexin E (ED₅₀ ~62.5 μg/mL) serve as high‑potency comparators within the same framework [3].

Synthetic Chemistry: Late‑Stage Intermediate for 6‑5‑6‑5‑6 Epipolythiodiketopiperazine Method Development

Haematocin is a validated target compound in the unified 6‑5‑6‑5‑6‑membered ETP total synthesis platform [4]. Laboratories developing new sulfenylation or cyclization methodologies can use haematocin as one of several benchmark targets alongside gliotoxin, epicoccin G, and emethallicin E to demonstrate synthetic versatility. The multigram availability of the common diketopiperazine precursor 12a further supports this application [5].

Natural Product Discovery: Chromatographically Certified Reference Compound for ETP Alkaloid Dereplication

As demonstrated in the 2026 Corallomycetella repens isolation study [6], haematocin serves as an authenticated reference standard in LC‑MS and NMR‑based dereplication of fungal ETP extracts. Its well‑characterized spectroscopic fingerprint (¹H, ¹³C, 2D NMR, HRMS) [7] supports rapid identification of known ETP scaffolds, accelerating the prioritization of novel congeners in both academic and industrial natural product pipelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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